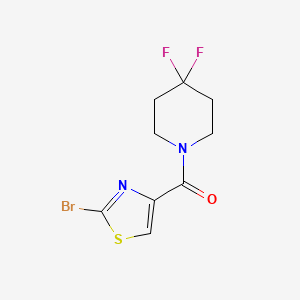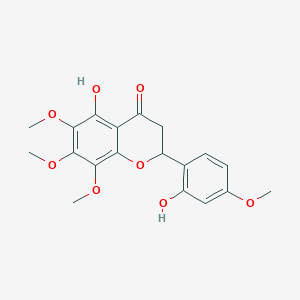
5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic benefits
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring is formed through a cyclization reaction involving a phenolic compound and an aldehyde under acidic conditions.
Methoxylation: The hydroxyl groups on the aromatic ring are converted to methoxy groups using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chroman ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives with various functional groups, depending on the reagents and conditions used.
科学研究应用
5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, and cyclooxygenase, which is involved in inflammation.
Signal Transduction: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 5-Hydroxy-2-(3′-hydroxy-4-methoxyphenyl)-3,6,7′-trimethoxychromen-4-one (Casticin)
- 5,12-Dihydroxy-2,6,7,13-tetramethoxyflavone
Uniqueness
Compared to similar compounds, 5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one has unique structural features, such as the specific positions of the hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These structural differences can result in varying degrees of potency and selectivity in its biological effects.
属性
分子式 |
C19H20O8 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
5-hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O8/c1-23-9-5-6-10(11(20)7-9)13-8-12(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-13/h5-7,13,20,22H,8H2,1-4H3 |
InChI 键 |
HBMSDJPRMIJWFE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


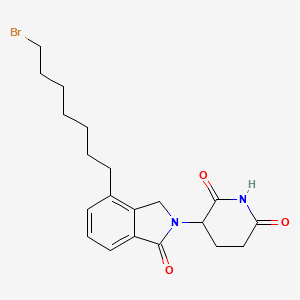
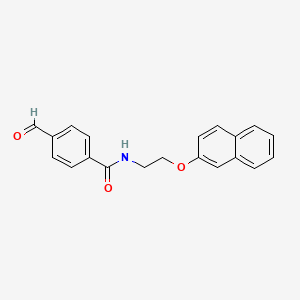
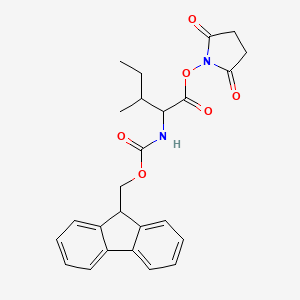
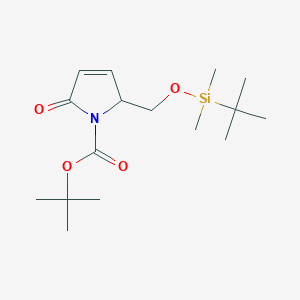
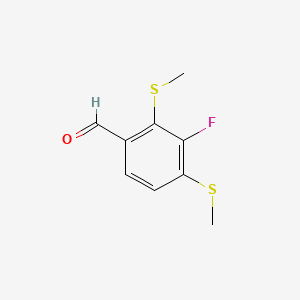
![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14770217.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-naphthamide](/img/structure/B14770219.png)
![1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)
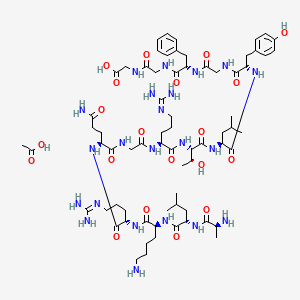
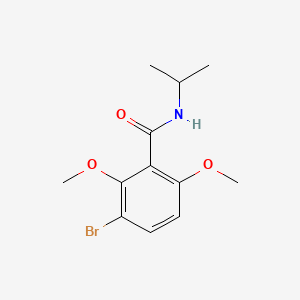
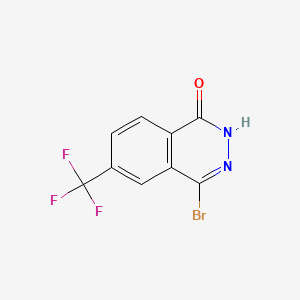
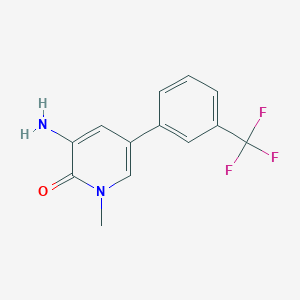
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
